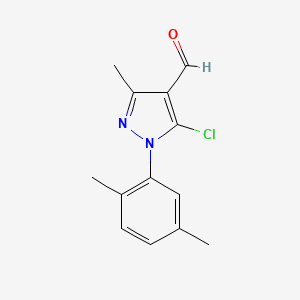
5-chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C13H13ClN2O and its molecular weight is 248.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 956046-50-7) is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₃ClN₂O
- Molecular Weight : 248.71 g/mol
- Structure : The compound features a pyrazole core with a chloro substituent and a dimethylphenyl group, which may contribute to its biological efficacy.
Antitumor Activity
Recent studies indicate that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines. For instance:
- Mechanism of Action : These compounds often inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways .
- Case Study : A study involving related pyrazoles demonstrated cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin, suggesting potential for synergistic therapy .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented:
- Inhibition of COX Enzymes : Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play crucial roles in the inflammatory response. For example, select derivatives exhibited IC₅₀ values lower than standard anti-inflammatory drugs like diclofenac .
- Research Findings : A recent review highlighted that certain pyrazole compounds demonstrated significant anti-inflammatory effects in various models, with some showing superior activity compared to traditional NSAIDs .
Antimicrobial Activity
The antimicrobial properties of pyrazoles have also been explored:
- Broad Spectrum : Studies indicate that these compounds possess activity against both bacterial and fungal strains. The structure of this compound suggests that it may similarly exhibit antimicrobial effects.
- Case Studies : Related pyrazoles have shown efficacy against several pathogenic fungi and bacteria, indicating potential for development as antimicrobial agents .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR of pyrazole derivatives is critical for optimizing their biological activity:
- Synthetic Methods : Various synthetic routes have been developed to create pyrazole derivatives with enhanced activity. The Vilsmeier-Haack reaction is one such method that has been used effectively in synthesizing these compounds .
- SAR Insights : Modifications at specific positions on the pyrazole ring significantly influence biological activity. For instance, the presence of halogens such as chlorine has been linked to increased potency against cancer cells .
Propiedades
IUPAC Name |
5-chloro-1-(2,5-dimethylphenyl)-3-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-8-4-5-9(2)12(6-8)16-13(14)11(7-17)10(3)15-16/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRJVMAJUNVUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(C(=N2)C)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













